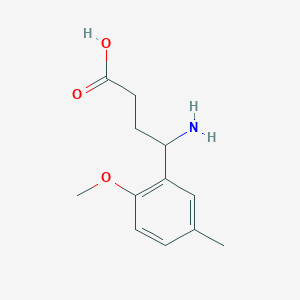

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid

Description

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with an amino group and a 2-methoxy-5-methylphenyl aromatic ring at the fourth carbon. These compounds often exhibit bioactivity influenced by substituent groups, such as enhanced receptor binding or altered pharmacokinetics.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |

InChI Key |

YYPJKEJNNAIKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via N-Butyryl Intermediates

A notable method involves the initial reaction of o-toluidine with butyryl chloride to form N-(2-methylphenyl)butanamide, followed by bromination and carbonylation steps to build the amino acid structure.

Step 1: o-Toluidine reacts with butyryl chloride in an inert aromatic solvent (chlorobenzene, toluene, or xylene) at 50–100 °C to form N-(2-methylphenyl)butanamide.

- The reaction produces o-toluidine hydrochloride as a byproduct.

- Reaction progress is monitored by hydrogen chloride evolution.

- Methanol is added post-reaction to quench residual butyryl chloride.

- The amide precipitates upon cooling and can be isolated by filtration.

- Yields: 92–95% purity and yield.

Step 2: Bromination of the amide intermediate to introduce a bromine substituent at the 4-position of the aromatic ring.

Step 3: Carbonylation with carbon monoxide and methanol in the presence of a palladium catalyst converts the brominated intermediate to methyl N-butyryl-4-amino-3-methylbenzoate.

Step 4: Further steps include hydrolysis and amination to yield the target 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid.

- The initial step (III→IV) is slow and low yielding (reaction times up to 20 hours; yields 22.5–27% reported in older methods).

- Later steps (VII→VIII and VIII→II) achieve high yields (>95%).

Summary Table of Step 1 Reaction Conditions and Yields:

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Toluidine + Butyryl chloride | 50–100 °C, aromatic solvent | 92–95 | High purity amide precipitation |

| 2 | Bromination of amide | Standard bromination methods | Not specified | Introduces bromine at 4-position |

| 3 | Pd-catalyzed carbonylation | CO + MeOH, Pd catalyst | >95 | Forms methyl N-butyryl-4-amino-3-methylbenzoate |

Improved Palladium-Catalyzed Carbonylation Routes

The use of palladium catalysts has been highlighted as a key advancement in improving yields and selectivity in the carbonylation step. This step converts aryl bromides to esters or acids under milder conditions and with higher efficiency, reducing reaction times and byproduct formation.

- Typical catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands

- Carbon monoxide pressure: moderate (1–10 atm)

- Solvents: methanol or other alcohols for ester formation

- Benefits: yields >95%, shorter reaction times

Research Outcomes and Process Improvements

Yield Optimization: The main bottleneck in older methods was the initial acylation step with low yield and long reaction times. Recent improvements involve optimized solvent choice, temperature control, and reagent addition rates to boost yield to over 90%.

Purity Enhancements: Isolation of intermediates by precipitation rather than chromatography reduces solvent use and cost, improving scalability.

Catalyst Efficiency: Use of palladium catalysts in carbonylation steps significantly improves yield and selectivity.

Environmental and Safety Considerations: Avoidance of hazardous reagents like di-tert-butyl azodicarboxylate (used in other related syntheses) is preferred for safer scale-up.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Multi-step via butyryl amide | Acylation, bromination, Pd-catalyzed carbonylation | 22.5–95 (step dependent) | High purity, well-established steps | Initial step slow, low yield in older methods |

| Pd-catalyzed carbonylation | Pd catalyst, CO, methanol | >95 (carbonylation step) | High selectivity, shorter times | Requires CO handling |

| Alternative complex routes (e.g., Elagolix synthesis) | Multi-step coupling, protection/deprotection | ~26 (overall) | Applicable to complex analogs | Complex, hazardous reagents, costly |

Chemical Reactions Analysis

Amino Group Modifications

The primary amine participates in nucleophilic substitution and acylation reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine (0°C, 2 hr) | N-Acetyl derivative | 78-82% | |

| Alkylation | Benzyl bromide, K₂CO₃ (DMF, 60°C) | N-Benzyl ammonium salt | 65% |

Aromatic Ring Functionalization

Electrophilic substitution occurs at the activated aromatic ring (methoxy and methyl groups act as activating substituents):

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂ in glacial acetic acid (25°C, 4 hr) | Para to methoxy group | 5-Bromo-2-methoxy-4-methyl derivative |

Carboxylic Acid Reduction

The carboxylic acid group is reducible to alcohols under specific conditions:

| Reagents | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux, 6 hr | 4-Amino-4-(2-methoxy-5-methylphenyl)butanol | 89% |

Amine Oxidation

The primary amine undergoes oxidation to nitro or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (0°C, 1 hr) | Nitroso intermediate | Requires strict temp control |

Esterification and Amidation

The carboxylic acid forms esters and amides through classical condensation reactions:

Protection/Deprotection Strategies

Industrial-scale synthesis often employs protective groups to direct reactivity:

Salt Formation

The compound forms stable salts for pharmaceutical applications:

Mechanistic Insights

-

Acylation : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

-

Bromination : Methoxy and methyl groups direct electrophilic bromine to the para position via resonance and inductive effects.

-

Esterification : Protonation of the carboxylic acid by HCl enhances electrophilicity, facilitating nucleophilic attack by methanol.

This compound’s reactivity is foundational for developing derivatives with tailored physicochemical properties, particularly in medicinal chemistry applications . Experimental protocols emphasize temperature control and reagent stoichiometry to minimize side reactions like over-oxidation or dimerization .

Scientific Research Applications

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Smaller molecular weight (~221.25) relative to the bromophenyl-furochromen analog (~498.33) suggests better bioavailability.

- Natural vs. Synthetic: Natural derivatives (e.g., pyrrole-substituted butanoic acids from Lycium barbarum ) often prioritize antioxidant or anti-inflammatory activity, whereas synthetic analogs (e.g., indole-containing compounds ) target specific receptors or enzymes.

Pharmacological and Functional Differences

- Indole Derivatives : The indole-containing analog (C₁₂H₁₄N₂O₃) may interact with serotonin or dopamine receptors due to its heterocyclic core, unlike the target compound’s phenyl-based structure.

- Bromophenyl-Furochromen Analog: The bulky aromatic system in C₂₄H₂₀BrNO₆ likely confers strong π-π stacking interactions, making it suitable for enzyme inhibition (e.g., kinase targets).

- Natural Pyrrole Derivatives : The pyrrole-substituted compound from Lycium barbarum exhibits natural antioxidant properties, whereas the methoxy-methylphenyl group in the target compound may prioritize synthetic scalability.

Q & A

Q. How can computational modeling predict pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability. Perform MD simulations (e.g., GROMACS) to assess membrane permeability and stability of the zwitterionic form in physiological conditions .

Contradictions and Limitations in Current Evidence

- Dimerization Data : reports dimerization thermodynamics for simpler butanoic acids, but extrapolation to the target compound requires validation due to steric hindrance from the methoxy-methylphenyl group .

- Analytical Methods : While focuses on GC for volatile compounds, HPLC or LC-MS is more suitable for non-volatile amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.